

# An In-depth Technical Guide to beta-D-Glucopyranosylamine: Discovery, Synthesis, and Properties

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## Compound of Interest

Compound Name: *beta-D-Glucopyranosylamine*

Cat. No.: *B112949*

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This technical guide provides a comprehensive overview of **beta-D-Glucopyranosylamine**, a foundational molecule in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the history, synthesis, and physicochemical properties of this compound and its derivatives.

## Discovery and History

The history of **beta-D-Glucopyranosylamine** is rooted in the early explorations of carbohydrate chemistry. While a definitive singular "discovery" is not well-documented, the foundational work on the synthesis of glycosylamines was laid in the early 20th century. Key contributions that paved the way for the understanding and preparation of these compounds include the work of Brigl and Keppler, first reported in Hoppe-Seyler's *Zeitschrift für Physiologische Chemie* in 1929.[1] Their investigations into carbohydrates and their derivatives were instrumental in establishing methods for the formation of the glycosidic amine linkage.

Further advancements in the synthesis and characterization of related compounds were made by researchers such as Niemann and Hays, whose work on N-acetyl-d-glucosamine was published in the *Journal of the American Chemical Society* in 1940.[2] These early studies established the fundamental principles for the synthesis of glycosylamines, which are now recognized as important intermediates in the synthesis of a wide range of biologically active molecules.[3]

## Physicochemical Properties

**beta-D-Glucopyranosylamine** is a white, crystalline solid. Its structure, consisting of a glucose molecule with an amino group at the anomeric carbon, makes it a chiral and highly functionalized molecule. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>5</sub>	[4][5]
Molecular Weight	179.17 g/mol	[4][5]
CAS Number	7284-37-9	[4]
Appearance	White powder	[6]
Solubility	Soluble in water.	[7]
Melting Point	Data for the parent compound is not readily available. The related compound, 2-acetamido-2-deoxy-β-D-glucopyranosylamine, has a melting point of 60 °C.	[6]

### Spectroscopic Data:

Detailed spectroscopic data for the parent **beta-D-Glucopyranosylamine** is not consistently reported in readily available literature. However, extensive NMR and IR studies have been conducted on its parent monosaccharide, D-glucose, and its N-acetylated derivatives, providing a strong basis for the characterization of **beta-D-Glucopyranosylamine**.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: The NMR spectra of D-glucopyranose have been thoroughly assigned.[3][8][9] For beta-D-glucopyranose, the anomeric proton (H-1) typically appears as a doublet around 4.5-4.7 ppm with a coupling constant (J) of approximately 8 Hz, characteristic of a trans-diaxial relationship with H-2. The corresponding anomeric carbon (C-1) resonates around 97-98 ppm.[3] Upon amination at the C-1 position to form **beta-D-Glucopyranosylamine**, shifts in these key signals are expected.

Infrared (IR) Spectroscopy: The IR spectrum of **beta-D-Glucopyranosylamine** would be expected to show characteristic absorptions for O-H, N-H, C-H, and C-O bonds. Broad absorptions in the region of 3200-3600  $\text{cm}^{-1}$  would correspond to O-H and N-H stretching vibrations. C-H stretching vibrations are typically observed between 2800 and 3000  $\text{cm}^{-1}$ . The fingerprint region (below 1500  $\text{cm}^{-1}$ ) would contain a complex series of bands corresponding to C-O stretching and various bending vibrations, which are characteristic of the pyranose ring structure.<sup>[10][11]</sup>

## Synthesis of beta-D-Glucopyranosylamine

The synthesis of glycosylamines can be achieved through the reaction of a reducing sugar with an amine. A common and effective method for the preparation of **beta-D-Glucopyranosylamine** involves the reaction of D-glucose with ammonia in the presence of ammonium bicarbonate.

## Experimental Protocol

The following protocol is based on established methods for the synthesis of glycosylamines.<sup>[12]</sup>

Materials:

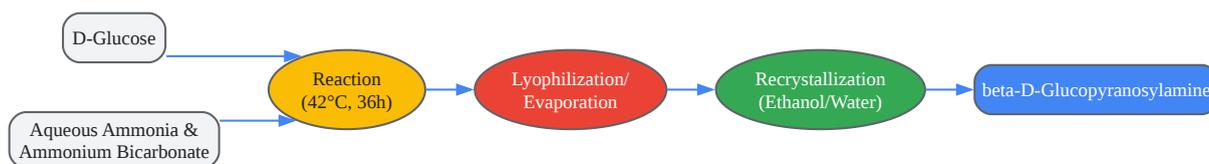
- D-Glucose
- Ammonium bicarbonate
- Concentrated aqueous ammonia
- Methanol
- Ethanol

Procedure:

- Dissolve D-glucose in a minimal amount of water.
- To this solution, add a concentrated aqueous solution of ammonia followed by one equivalent of ammonium bicarbonate.

- Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for an extended period (e.g., 36 hours) to ensure the quantitative formation of the glycosylamine.[12]
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, remove the volatile reagents (ammonia and ammonium bicarbonate) by lyophilization or evaporation under reduced pressure.
- The resulting crude **beta-D-Glucopyranosylamine** can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Diagram of the Synthesis Workflow:



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Synthesis workflow for **beta-D-Glucopyranosylamine**.

## Biological Significance and Applications

While specific signaling pathways for the parent **beta-D-Glucopyranosylamine** are not extensively described in the current literature, glycosylamines, in general, are of significant interest in medicinal chemistry and drug development. They serve as versatile building blocks for the synthesis of a wide array of glycoconjugates with diverse biological activities.[3]

Derivatives of **beta-D-Glucopyranosylamine** have been investigated for various therapeutic applications, including their potential as:

- Enzyme inhibitors: N-substituted derivatives have been synthesized as potential metabolic inhibitors.[13]

- Antimicrobial agents: Certain glycosylamine derivatives have shown promise as antibacterial or antiviral drugs.
- Drug delivery vehicles: The carbohydrate moiety can be used to target specific cells or tissues.

The amino group at the anomeric position provides a convenient handle for chemical modification, allowing for the attachment of various functional groups, peptides, or lipids to create novel therapeutic agents.

## Conclusion

**beta-D-Glucopyranosylamine** is a molecule with a rich history in carbohydrate chemistry. While its direct biological roles are still an area of active investigation, its importance as a synthetic intermediate is well-established. The synthetic methodologies are well-developed, providing a reliable route to this valuable compound. Further research into the biological activities of **beta-D-Glucopyranosylamine** and its derivatives holds promise for the development of new therapeutic agents.

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